molecular formula C10H9BrN2S B1406314 3-Bromo-4-(thiazolidin-3-yl)benzonitrile CAS No. 1774896-33-1

3-Bromo-4-(thiazolidin-3-yl)benzonitrile

Cat. No.: B1406314
CAS No.: 1774896-33-1
M. Wt: 269.16 g/mol
InChI Key: FHGBVUPRZUSILK-UHFFFAOYSA-N
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Description

3-Bromo-4-(thiazolidin-3-yl)benzonitrile is a compound that features a thiazolidine ring attached to a benzonitrile moiety with a bromine atom at the 3-position. Thiazolidine motifs are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile typically involves the reaction of 3-bromo-4-chlorobenzonitrile with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(thiazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

3-Bromo-4-(thiazolidin-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(thiazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The bromine atom and nitrile group can also participate in binding interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(thiazolidin-3-yl)benzonitrile: Unique due to the presence of both bromine and thiazolidine moieties.

    4-(Bromomethyl)benzonitrile: Lacks the thiazolidine ring but has a similar benzonitrile structure.

    3-Bromo-4-methoxybenzonitrile: Contains a methoxy group instead of the thiazolidine ring.

Uniqueness

This compound is unique due to its combination of a thiazolidine ring and a bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-4-(1,3-thiazolidin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-9-5-8(6-12)1-2-10(9)13-3-4-14-7-13/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGBVUPRZUSILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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